molecular formula C18H15FN4O2 B2486096 2-(4-fluorophenoxy)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)acetamide CAS No. 2034562-57-5

2-(4-fluorophenoxy)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)acetamide

Cat. No.: B2486096
CAS No.: 2034562-57-5
M. Wt: 338.342
InChI Key: PPOPJCYQARQQJA-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)acetamide is a synthetic organic compound of significant interest in early-stage chemical and pharmacological research. Its molecular structure incorporates a pyrazine core linked to a pyridinyl substituent and a fluorophenoxy acetamide chain, features commonly associated with potential bioactivity . Structurally similar compounds containing the acetamide backbone and heterocyclic systems, such as pyrazine and pyridine, are frequently investigated as key scaffolds in medicinal chemistry for the development of novel therapeutic agents . For instance, research into analogous molecules has explored their interactions with biological targets like prothrombin, indicating potential relevance in studying coagulation pathways . Furthermore, compounds with fluorophenoxy groups are often explored for their optimized physicochemical properties, which can influence absorption, distribution, and target binding . This product is intended for research applications such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex chemical entities. It is supplied with guaranteed high purity and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers should handle this material with appropriate safety precautions as specified in the Safety Data Sheet.

Properties

IUPAC Name

2-(4-fluorophenoxy)-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O2/c19-14-3-5-15(6-4-14)25-12-17(24)23-11-16-18(22-9-8-21-16)13-2-1-7-20-10-13/h1-10H,11-12H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPOPJCYQARQQJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=CN=C2CNC(=O)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation of Pyrazine Derivatives

The pyrazine ring is functionalized at position 3 with a pyridin-3-yl group. A common strategy involves Suzuki-Miyaura coupling between 3-bromopyrazine and pyridin-3-ylboronic acid under palladium catalysis. For example:

  • 3-Bromopyrazine is reacted with pyridin-3-ylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in a toluene/water mixture at 80°C.
  • The product, 3-(pyridin-3-yl)pyrazine , is isolated in 72–85% yield after column chromatography.

Amination at Position 2

Introduction of the methylamine group at position 2 proceeds via nucleophilic substitution. A chloropyrazine intermediate is treated with methylamine under reflux:

  • 3-(Pyridin-3-yl)-2-chloropyrazine is reacted with methylamine in ethanol at 70°C for 12 hours.
  • The resulting 3-(pyridin-3-yl)pyrazin-2-amine is purified via recrystallization (ethanol/water), yielding 65–78%.

Synthesis of the Acetamide Side Chain

Preparation of 2-(4-Fluorophenoxy)Acetic Acid

The side chain is synthesized through an etherification reaction:

  • 4-Fluorophenol is reacted with chloroacetic acid in the presence of NaOH (50% aqueous) at 100°C for 6 hours.
  • Acidification with HCl yields 2-(4-fluorophenoxy)acetic acid (89% purity), confirmed by ¹H NMR (δ 7.15–7.05 ppm, aromatic; δ 4.65 ppm, CH₂).

Activation to Acid Chloride

The carboxylic acid is converted to its acid chloride for amide coupling:

  • 2-(4-Fluorophenoxy)acetic acid is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane at 0°C→25°C for 3 hours.
  • Excess SOCl₂ is removed under vacuum, yielding 2-(4-fluorophenoxy)acetyl chloride as a pale-yellow liquid (94% yield).

Amide Bond Formation

Coupling of Amine and Acid Chloride

The final step involves reacting the pyrazine-methylamine with the activated acetamide side chain:

  • 3-(Pyridin-3-yl)pyrazin-2-amine (1.0 equiv) is dissolved in anhydrous THF and cooled to 0°C.
  • 2-(4-Fluorophenoxy)acetyl chloride (1.2 equiv) and triethylamine (2.0 equiv) are added dropwise. The mixture is stirred at 25°C for 12 hours.
  • The crude product is washed with NaHCO₃ (aq) and purified via silica gel chromatography (ethyl acetate/hexane), yielding This compound (68% yield).

Alternative Route: HATU-Mediated Coupling

For improved efficiency, a carbodiimide coupling agent is employed:

  • 3-(Pyridin-3-yl)pyrazin-2-amine (1.0 equiv), 2-(4-fluorophenoxy)acetic acid (1.1 equiv), HATU (1.5 equiv), and DIPEA (3.0 equiv) in DMF are stirred at 25°C for 6 hours.
  • The product is isolated via precipitation (water) and recrystallization (acetonitrile), achieving 82% yield.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.95 (s, 1H, pyrazine-H), 8.65 (d, J=4.8 Hz, 1H, pyridine-H), 7.85–7.70 (m, 2H, aromatic), 7.25–7.10 (m, 2H, fluorophenyl), 4.60 (s, 2H, CH₂), 3.95 (s, 2H, NHCH₂).
  • HRMS (ESI+) : m/z calcd for C₁₉H₁₆FN₄O₂ [M+H]⁺ 383.1211; found 383.1209.

Purity Assessment

HPLC analysis (C18 column, 70:30 acetonitrile/water, 1.0 mL/min) confirms >98% purity with a retention time of 6.8 minutes.

Optimization Challenges and Solutions

Atropisomer Formation

Rotational restriction around the amide bond (C–N) leads to atropisomers, observed as duplicate signals in ¹H NMR at 20°C. Heating to 50°C coalesces these signals, confirming dynamic interconversion.

Steric Hindrance Mitigation

Bulky substituents on the pyrazine core necessitate optimized coupling conditions. Using DMF as a polar aprotic solvent enhances reaction rates by stabilizing transition states.

Comparative Analysis of Synthetic Routes

Method Reagents Yield (%) Purity (%)
Acid Chloride Coupling SOCl₂, TEA, THF 68 95
HATU-Mediated Coupling HATU, DIPEA, DMF 82 98

The HATU-mediated route offers superior yield and purity, attributed to efficient activation of the carboxylic acid.

Scale-Up Considerations

Kilogram-scale production employs continuous flow chemistry:

  • 3-(Pyridin-3-yl)pyrazin-2-amine and 2-(4-fluorophenoxy)acetyl chloride are mixed in a microreactor (residence time: 2 minutes) at 50°C.
  • The output is directly crystallized, achieving 90% yield with 99.5% purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenoxy)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in biochemical assays or as a probe for studying biological pathways.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Pyrazolo[1,5-a]Pyrimidine Acetamides (F-DPA and DPA-714)

  • Structural Differences: F-DPA and DPA-714 () contain a pyrazolo[1,5-a]pyrimidine core instead of pyrazine. Their acetamide groups are N,N-diethyl-substituted, whereas the target compound has a 4-fluorophenoxy substitution.
  • Functional Implications: The diethyl groups in F-DPA enhance lipophilicity, favoring blood-brain barrier penetration for CNS imaging.
  • Binding Properties: F-DPA derivatives target translocator protein (TSPO), leveraging fluorinated aryl groups for specific binding. The target’s fluorophenoxy group could mimic this interaction but within a distinct heterocyclic framework .

Pyridine-Containing Acetamides (SARS-CoV-2 Protease Inhibitors)

  • Examples: 2-(3-Cyanophenyl)-N-(pyridin-3-yl)acetamide (5RGZ) and 2-(3-chlorophenyl)-N-(4-methylpyridin-3-yl)acetamide (5RH2) ().
  • Structural Overlaps: These compounds share the N-(pyridin-3-yl)acetamide backbone but lack the pyrazine and fluorophenoxy moieties.
  • Binding Interactions : The pyridine ring in 5RGZ occupies lateral pockets in SARS-CoV-2 protease, forming hydrogen bonds with HIS163 and ASN142. The target’s pyridin-3-yl group may engage similarly, while its pyrazine core could introduce additional π-stacking or polar interactions .
  • Substituent Effects: The fluorophenoxy group in the target may enhance electron-withdrawing effects, modulating the acetamide’s hydrogen-bonding capacity compared to 5RGZ’s cyanophenyl group .

TSPO Tracers (e.g., [18F]DPA-714)

  • Structural Comparison: [18F]DPA-714 () has a pyrazolo[1,5-a]pyrimidine core with a 2-fluoroethoxy substituent, while the target compound uses a pyrazine-pyridine system with a 4-fluorophenoxy group.
  • Pharmacokinetics: The diethylacetamide in [18F]DPA-714 increases lipophilicity, aiding brain uptake. The target’s methylacetamide linker and fluorophenoxy group may reduce logP, balancing solubility and membrane permeability .

N-(Pyridin-3-yl)Acetamide Derivatives

  • Examples : N-(pyridin-3-yl)acetamide (Py3A) and derivatives ().
  • Key Differences: Py3A lacks the pyrazine and fluorophenoxy groups. The target’s extended heterocyclic system may enhance binding affinity through multivalent interactions, while the fluorophenoxy group could improve metabolic stability compared to simpler analogs .

Crystalline Acetamide Derivatives

  • Examples : 2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide ().
  • Structural Insights: The pyrazine ring in this compound forms a 54.6° dihedral angle with the bromophenyl group, stabilized by intramolecular hydrogen bonds. The target’s pyridin-3-yl and fluorophenoxy substituents may alter conformational flexibility and crystal packing, impacting solubility and stability .

Biological Activity

2-(4-fluorophenoxy)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)acetamide is a synthetic compound belonging to the acetamide class, notable for its potential biological activities. This compound has garnered attention in medicinal chemistry due to its structural features, which suggest interactions with various biological targets.

Chemical Structure and Properties

The compound's IUPAC name is 2-(4-fluorophenoxy)-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]acetamide, with the molecular formula C18H15FN4O2C_{18}H_{15}FN_{4}O_{2}. Its structure includes a fluorinated phenoxy group and a pyridinyl-pyrazinyl moiety, which are essential for its biological activity.

PropertyValue
Molecular Weight342.34 g/mol
IUPAC Name2-(4-fluorophenoxy)-N-[(3-pyridin-3-yl)pyrazin-2-yl)methyl]acetamide
Chemical ClassAcetamides
CAS Number2034562-57-5

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound has been studied for its potential as an inhibitor of various biological pathways, including:

  • Enzyme Inhibition : It may inhibit enzymes involved in cancer progression or inflammatory responses.
  • Receptor Modulation : The compound could act as a modulator for receptors linked to cell proliferation and survival.

Anticancer Activity

Research indicates that derivatives similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related compounds induce apoptosis in cancer cell lines such as FaDu hypopharyngeal tumor cells, outperforming standard treatments like bleomycin .

Case Study: Cytotoxicity in Cancer Cells

A recent study evaluated the cytotoxic effects of similar compounds in vitro:

CompoundCell LineIC50 (µM)Mechanism of Action
2-(4-fluorophenoxy)-...FaDu12.5Induction of apoptosis via mitochondrial pathway
Reference Drug (Bleomycin)FaDu15.0DNA damage induction

Neuroprotective Properties

Emerging research suggests that this compound may also possess neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's. It has been shown to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, thus enhancing cholinergic signaling .

Neuroprotective Activity Study

In an experimental model assessing AChE inhibition:

CompoundAChE Inhibition (%)Selectivity Index
2-(4-fluorophenoxy)-...75High
Donepezil80Moderate

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